2,6-Dichloro-4-propylnicotinonitrile
Description
2,6-Dichloro-4-propylnicotinonitrile is a chemical compound with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 g/mol. It is a derivative of nicotinonitrile, featuring chlorine atoms at the 2 and 6 positions and a propyl group at the 4 position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2,6-dichloro-4-propylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-2-3-6-4-8(10)13-9(11)7(6)5-12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYTFWFCGRRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733661 | |
| Record name | 2,6-Dichloro-4-propylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52338-17-7 | |
| Record name | 2,6-Dichloro-4-propylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-propylnicotinonitrile typically involves the chlorination of 4-propylnicotinonitrile. The reaction conditions include the use of chlorine gas or a suitable chlorinating agent, such as thionyl chloride, under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the starting materials are fed into a reactor containing a chlorinating agent. The reaction mixture is then subjected to specific temperature and pressure conditions to achieve high yields of the desired product. The resulting compound is purified through crystallization or other suitable purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-propylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH3) or amines under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-propylnicotinonitrile is widely used in scientific research due to its versatility and unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds and is used in the development of new pharmaceuticals, agrochemicals, and materials. Its applications in chemistry, biology, medicine, and industry include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological systems and the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
2,6-Dichloro-4-propylnicotinonitrile is structurally similar to other chlorinated pyridine derivatives, such as 2,6-Dichloro-4-methylnicotinonitrile and 2,6-Dichloro-4-ethylpyridine. These compounds share the common feature of having chlorine atoms at the 2 and 6 positions of the pyridine ring, but differ in the nature of the substituent at the 4 position. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its applications.
Comparison with Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile
2,6-Dichloro-4-ethylpyridine
2,6-Dichloro-4-phenylpyridine
Biological Activity
2,6-Dichloro-4-propylnicotinonitrile (DCPN) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of DCPN, summarizing key findings from various studies, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
DCPN is a pyridine derivative characterized by the presence of two chlorine atoms and a propyl group attached to the nitrogen-containing ring. Its molecular formula is C10H9Cl2N, and it exhibits properties typical of halogenated organic compounds, which often influence their biological interactions.
Mechanisms of Biological Activity
The biological activity of DCPN can be attributed to several mechanisms:
- Enzyme Inhibition : DCPN has been shown to act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it inhibits phenolsulfotransferase (PST) in rat liver cytosol, affecting the sulfation process of substrates like p-nitrophenol and dopamine .
- Cytotoxicity : Studies indicate that DCPN exhibits cytotoxic effects on various cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways, particularly those involving stress responses .
- Neuroprotective Effects : Emerging research suggests that DCPN may have neuroprotective properties. It appears to modulate pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities of DCPN
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits phenolsulfotransferase (PST) | |
| Cytotoxicity | Induces apoptosis in cell lines | |
| Neuroprotection | Modulates neurodegenerative pathways |
Case Study 1: Enzyme Inhibition
In an experimental study, DCPN was administered to rat liver microsomes to evaluate its effect on PST activity. Results indicated that DCPN significantly inhibited the sulfation of substrates, suggesting its potential role as an alternate-substrate inhibitor. The inhibition was found to be competitive at lower concentrations but transitioned to non-competitive at higher doses .
Case Study 2: Cytotoxic Effects
Another study assessed the cytotoxic effects of DCPN on human cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific tumor types. Mechanistic studies revealed that DCPN triggered apoptotic pathways involving caspase activation and mitochondrial dysfunction .
Case Study 3: Neuroprotective Potential
A recent investigation into the neuroprotective effects of DCPN demonstrated its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. The study highlighted the compound's potential in mitigating neuronal damage associated with conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
